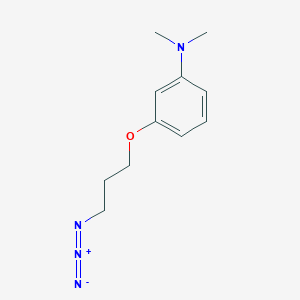

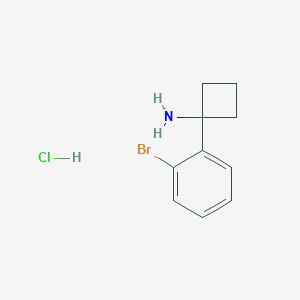

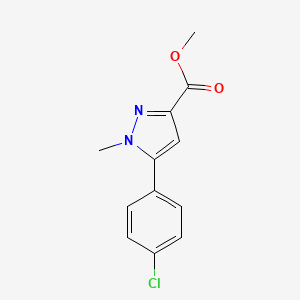

![molecular formula C10H8ClN3O B1374182 1-[2-cloro-4-(1H-1,2,4-triazol-1-il)fenil]etan-1-ona CAS No. 1343189-32-1](/img/structure/B1374182.png)

1-[2-cloro-4-(1H-1,2,4-triazol-1-il)fenil]etan-1-ona

Descripción general

Descripción

“1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one” is a chemical compound that contains a 1,2,4-triazole ring, which is a well-known biologically active pharmacophore . The compound has a molecular weight of 221.64 g/mol and a formula of C10H8ClN3O .

Synthesis Analysis

The synthesis of similar compounds often involves the copper-catalyzed azide–alkyne cycloaddition . A method to prepare a similar compound, “1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one”, involves the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole .Molecular Structure Analysis

The compound was characterized by Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), heteronuclear single quantum coherence (HSQC), ultraviolet (UV) and high-resolution mass spectroscopies (HRMS) . The IR absorption spectra of similar compounds showed two signals for C=O groups at 1650–1712 cm−1 .Aplicaciones Científicas De Investigación

Química Agrícola: Síntesis de Fungicidas

Este compuesto sirve como un intermedio clave en la síntesis de protioconazol, que es un fungicida agrícola prometedor. El método implica una sustitución nucleofílica para preparar derivados que son cruciales para la protección de las plantas .

Formulación de Plaguicidas

Tiene propiedades que lo hacen adecuado para formulaciones de plaguicidas, incluidas aprobaciones, destino ambiental, ecotoxicidad y consideraciones de salud humana .

Investigación Antiviral

Los derivados de este compuesto se han utilizado en estudios de acoplamiento molecular como posibles agentes anti-VIH. Esto muestra su relevancia en el desarrollo de nuevas terapias antivirales .

Actividad Anticancerígena

Se han diseñado y sintetizado nuevos derivados de triazol, incluidos los relacionados con el compuesto en cuestión, para evaluar su actividad anticancerígena. Esto destaca su posible uso en la investigación del tratamiento del cáncer .

Estudios Antioxidantes

Los derivados del compuesto se han sintetizado y evaluado para su actividad antioxidante utilizando varios métodos, como ensayos de eliminación de peróxido de hidrógeno y de óxido nítrico .

Agentes Antibacterianos

Algunos compuestos de triazol exhiben una actividad antibacteriana significativa y se ha encontrado que son más activos que los antibióticos tradicionales como la ampicilina en estudios de inhibición del crecimiento contra varios microorganismos .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing cellular processes.

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the 1,2,4-triazole moiety may contribute to the compound’s ability to form stable interactions with its targets.

Biochemical Pathways

1,2,4-triazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to cell proliferation, inflammation, and various metabolic processes.

Pharmacokinetics

The compound’s solubility and stability, influenced by its chemical structure, would play a significant role in its bioavailability .

Result of Action

Similar compounds have been reported to exhibit a range of effects, such as inhibiting cell proliferation or inducing apoptosis . The exact effects would depend on the compound’s specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

1-[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-7(15)9-3-2-8(4-10(9)11)14-6-12-5-13-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKQGPMJMJOEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N2C=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

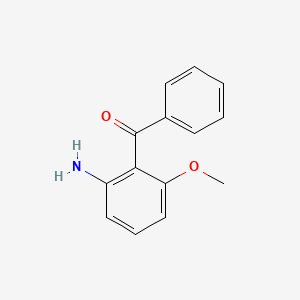

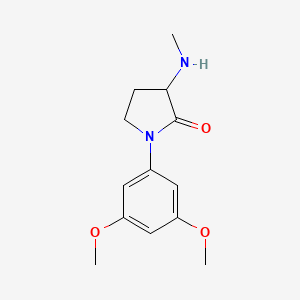

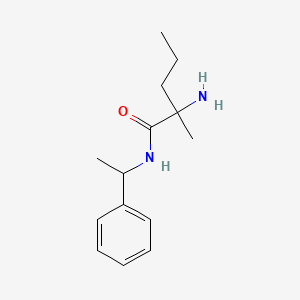

![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)

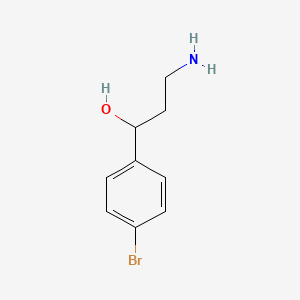

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1374121.png)